molecular formula C6H14O5S B6613607 2,3-dimethoxypropyl methanesulfonate CAS No. 188877-26-1

2,3-dimethoxypropyl methanesulfonate

Cat. No. B6613607
CAS RN: 188877-26-1
M. Wt: 198.24 g/mol
InChI Key: KIQXAOUPZXQXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxypropyl methanesulfonate (DMPMS) is an organic compound with a molecular formula of C6H14O6S. It is a colorless, odorless, and water-soluble compound that is widely used in scientific research, particularly in organic synthesis and biochemistry. DMPMS is a key reagent in the synthesis of various organic compounds and has a range of applications in biochemistry, including enzyme inhibition, protein denaturation, and nucleic acid modification.

Scientific Research Applications

2,3-dimethoxypropyl methanesulfonate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it is a versatile and effective catalyst for the synthesis of a wide variety of organic compounds. Additionally, 2,3-dimethoxypropyl methanesulfonate is used in biochemistry as an enzyme inhibitor and protein denaturant, and as a reagent for nucleic acid modification. It is also used in the synthesis of other organic compounds, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,3-dimethoxypropyl methanesulfonate is not yet fully understood. However, it is believed that the compound acts as a reversible inhibitor of enzymes, meaning that it binds to the active site of the enzyme and temporarily prevents it from catalyzing its reaction. Additionally, 2,3-dimethoxypropyl methanesulfonate is believed to interact with the proteins in the cell membrane, causing them to become denatured, which can lead to cell death. Finally, 2,3-dimethoxypropyl methanesulfonate has been shown to interact with nucleic acids, leading to modifications in the structure and function of the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-dimethoxypropyl methanesulfonate are not yet fully understood. However, studies have shown that the compound can have a range of effects on the body. For example, it has been shown to inhibit the activity of enzymes, leading to decreased metabolic activity. Additionally, 2,3-dimethoxypropyl methanesulfonate has been shown to cause protein denaturation, which can lead to cell death. Finally, 2,3-dimethoxypropyl methanesulfonate has been shown to interact with nucleic acids, leading to changes in gene expression.

Advantages and Limitations for Lab Experiments

The use of 2,3-dimethoxypropyl methanesulfonate in laboratory experiments has a number of advantages. First, the compound is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. Finally, the compound is water-soluble, making it easy to use in a variety of laboratory experiments. However, there are also some limitations to the use of 2,3-dimethoxypropyl methanesulfonate in laboratory experiments. For example, the compound is toxic and should be handled with caution. Additionally, the compound can be difficult to purify and can be difficult to remove from reaction mixtures.

Future Directions

There are a number of potential future directions for research on 2,3-dimethoxypropyl methanesulfonate. First, further research is needed to better understand the mechanism of action of the compound. Additionally, more research is needed to understand the biochemical and physiological effects of the compound. Finally, further research is needed to develop methods for the purification and removal of 2,3-dimethoxypropyl methanesulfonate from reaction mixtures. Additionally, more research is needed to develop new applications for the compound, such as in drug development and drug delivery.

Synthesis Methods

The synthesis of 2,3-dimethoxypropyl methanesulfonate is relatively straightforward and involves the reaction of dimethyl sulfoxide (DMSO) with methanesulfonic acid (MSA). In a typical reaction, DMSO is mixed with MSA and heated to a temperature of about 80°C for a period of about two hours. During this time, the DMSO reacts with the MSA to form 2,3-dimethoxypropyl methanesulfonate. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the 2,3-dimethoxypropyl methanesulfonate. The product of the reaction can then be isolated by cooling the reaction mixture and extracting the 2,3-dimethoxypropyl methanesulfonate with a suitable solvent.

properties

IUPAC Name

2,3-dimethoxypropyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5S/c1-9-4-6(10-2)5-11-12(3,7)8/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQXAOUPZXQXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.